1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 2,4-dimethylphenyl group via an amide linkage and a 4-(trifluoromethoxy)phenyl group at the N-position. The 2,4-dimethylphenyl moiety enhances lipophilicity, while the trifluoromethoxy group contributes to electron-withdrawing effects and metabolic stability. Its synthesis likely involves amide coupling, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c1-15-3-8-20(16(2)13-15)28-21(30)14-29-11-9-17(10-12-29)22(31)27-18-4-6-19(7-5-18)32-23(24,25)26/h3-8,13,17H,9-12,14H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTGTEBSNDQYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide is a complex organic compound with potential pharmacological applications. Its unique molecular structure suggests a range of biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 446.54 g/mol. The structural formula includes a piperidine ring, which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties by inhibiting neuroinflammation and oxidative stress, potentially through the modulation of signaling pathways such as NF-κB .
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease. Inhibition constants (IC50 values) for similar compounds have been reported in the low micromolar range, suggesting significant activity .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| AChE Inhibition | 0.23 | |
| Neuroprotection (SH-SY5Y) | 3.08 | |
| Anti-inflammatory Activity | 2.91 | |
| Cytotoxicity (HCT-116) | 1.184 - 9.379 |
Case Studies
- Neuroprotective Study : A study involving scopolamine-induced Alzheimer's mice demonstrated that administration of the compound led to significant improvements in learning and memory impairments. The mechanism was attributed to the inhibition of Aβ aggregation and reduction in reactive oxygen species (ROS) generation .
- Cytotoxicity Assessment : Compounds structurally similar to the target compound were tested against HCT-116 colorectal cancer cells, revealing notable cytotoxic activities with IC50 values indicating effective cell growth inhibition compared to standard treatments like cabozantinib .
Comparison with Similar Compounds
Structural Variations and Key Features
The table below highlights structural analogs and their differences:
Functional Group Impact on Pharmacokinetics
- Pyrimidine Ring (CAS 1775453-84-3) : Introduces hydrogen-bonding capabilities, likely improving selectivity for enzymes with polar active sites.
- Naphthalene Group (2a) : Increases lipophilicity, favoring blood-brain barrier penetration for CNS applications.
- Indole-2-carboxamide (27g) : May intercalate into DNA or inhibit kinase activity, relevant in oncology.
Q & A
Q. Advanced Structure-Activity Relationship (SAR)
- Analog Synthesis : Replace the 4-(trifluoromethoxy)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess receptor binding changes.
- Assays : Use in vitro kinase inhibition assays (e.g., EGFR or PI3K) and compare IC values. Evidence from similar compounds shows that bulkier substituents reduce solubility but enhance target affinity .
- Computational Modeling : Perform docking studies with AutoDock Vina to predict steric/electronic effects of modifications .
How to resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy?
Advanced Data Contradiction Analysis
Discrepancies often arise from poor bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic Profiling : Measure plasma half-life (t) and AUC via LC-MS/MS in rodent models.
- Metabolite Identification : Use high-resolution MS to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) that may reduce activity .
- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve in vivo exposure .
What computational strategies predict binding affinity to kinases or GPCRs?
Q. Advanced Molecular Modeling
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding poses in ATP-binding pockets (e.g., EGFR). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD values <2.0 Å for viable candidates .
- Free Energy Calculations : Apply MM-GBSA to rank binding energies, with ΔG ≤ -40 kcal/mol indicating high affinity .
How to design stability studies under varying pH and temperature?
Q. Basic Experimental Design
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.
- Analytical Monitoring : Use HPLC to quantify degradation products. Stability criteria: ≤5% degradation under physiological pH (7.4) at 25°C .
- Lyophilization : Assess stability in lyophilized form stored at -20°C for long-term preservation.
What analytical techniques confirm structural integrity post-synthesis?
Q. Basic Characterization
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (if chiral centers exist).
- FT-IR : Validate carboxamide C=O stretches (~1650 cm) and N-H bends (~1550 cm) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
How to optimize solubility for preclinical testing without altering the pharmacophore?
Q. Advanced Formulation Strategies
- Co-Solvents : Use PEG-400 or Captisol® in aqueous buffers (pH 6.8) to enhance solubility.
- Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether.
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
